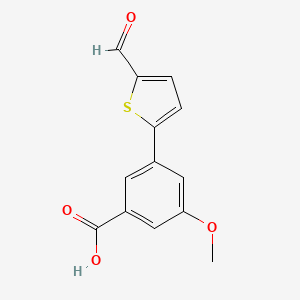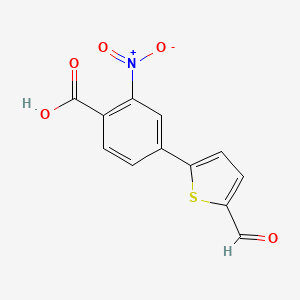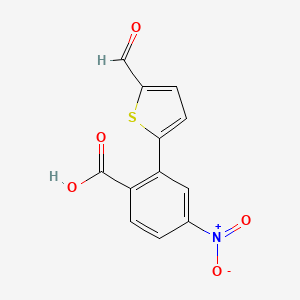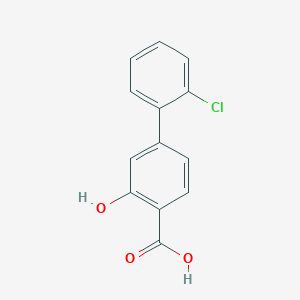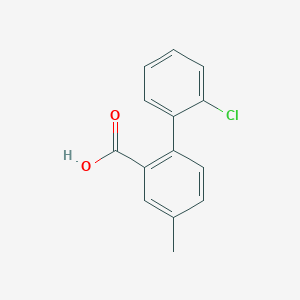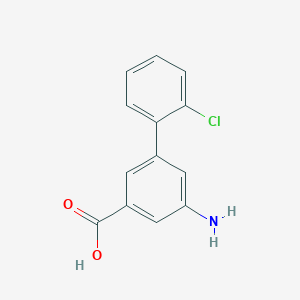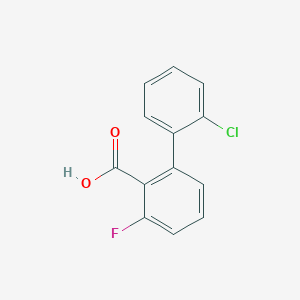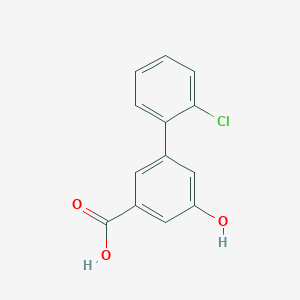
4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid (FTBCA) is an organic compound with a molecular formula of C9H6ClOS. It is a colorless solid that is soluble in water and organic solvents. FTBCA has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects. This article will provide an overview of FTBCA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Aplicaciones Científicas De Investigación
4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It has been used as a catalyst in the synthesis of various organic compounds and has been studied for its ability to inhibit the growth of certain types of cancer cells. In addition, 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% has been used to study the effects of oxidative stress on cells and to study the mechanisms of action of certain drugs.
Mecanismo De Acción
The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% is not yet fully understood. However, it is believed that 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% binds to certain proteins in the cell and alters their activity, leading to the inhibition of certain cellular processes. In addition, 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% has been studied for its biochemical and physiological effects. Studies have shown that 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% can inhibit the growth of certain types of cancer cells, as well as reduce inflammation and oxidative stress. In addition, 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% has been shown to possess anti-bacterial and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% is a relatively inexpensive and easily available compound, making it an attractive choice for lab experiments. In addition, it is soluble in water and organic solvents, making it easy to work with. However, 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% has a limited shelf life and is sensitive to light and heat, making it difficult to store for long periods of time.
Direcciones Futuras
The potential applications of 4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% are still being explored. Possible future directions for research include further investigation into its mechanism of action, its effects on other types of cells, and its potential applications in the fields of organic synthesis and medicinal chemistry. In addition, further research into its biochemical and physiological effects, as well as its potential side effects, could lead to new and improved treatments for various diseases. Finally, further research into its use as an antioxidant could lead to new treatments for oxidative stress-related diseases.
Métodos De Síntesis
4-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% can be synthesized from the reaction of 4-chlorobenzoic acid with 5-formylthiophene in an acidic environment. The reaction is carried out in an aqueous solution of hydrochloric acid at a temperature of 80 °C for 30 minutes. The reaction yields a white solid product with a yield of 95%.
Propiedades
IUPAC Name |
2-chloro-4-(5-formylthiophen-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3S/c13-10-5-7(1-3-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJAXRVRATXGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689515 |
Source


|
| Record name | 2-Chloro-4-(5-formylthiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-35-5 |
Source


|
| Record name | 2-Chloro-4-(5-formylthiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


